molecular formula C9H14N4 B13337402 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Cat. No.: B13337402
M. Wt: 178.23 g/mol
InChI Key: NCXLQQOXGXSPKT-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide typically involves the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine can also lead to the formation of hydrazones instead of indazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-carboximidamide

InChI

InChI=1S/C9H14N4/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13/h2-5H2,1H3,(H3,10,11)

InChI Key

NCXLQQOXGXSPKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)C(=N)N

Origin of Product

United States

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